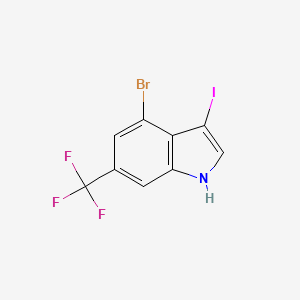

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Descripción

Propiedades

Fórmula molecular |

C9H4BrF3IN |

|---|---|

Peso molecular |

389.94 g/mol |

Nombre IUPAC |

4-bromo-3-iodo-6-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H4BrF3IN/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-3,15H |

Clave InChI |

GHWHBTSNNBQKCA-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1NC=C2I)Br)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la halogenación de un compuesto precursor de indol. Las condiciones de reacción a menudo involucran:

Halogenación: Utilizando reactivos como N-bromosuccinimida (NBS) para la bromación y cloruro de yodo (ICl) para la yodación.

Trifluorometilación: La introducción del grupo trifluorometilo se puede lograr utilizando reactivos como yoduro de trifluorometilo (CF3I) en condiciones específicas.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando:

Reactores de flujo por lotes o continuo: Para controlar las condiciones de reacción con precisión.

Pasos de purificación: Como la recristalización o la cromatografía para aislar el producto deseado.

Análisis De Reacciones Químicas

4. Aplicaciones en Investigación Científica

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indol tiene varias aplicaciones en la investigación científica:

Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.

Ciencia de Materiales: Las propiedades electrónicas únicas del compuesto lo hacen útil en el desarrollo de semiconductores orgánicos y otros materiales avanzados.

Estudios Biológicos: Se puede utilizar como una sonda o ligando en ensayos bioquímicos para estudiar las interacciones proteína-ligando y otros procesos biológicos.

Aplicaciones Científicas De Investigación

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mecanismo De Acción

El mecanismo de acción de 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El grupo trifluorometilo puede mejorar la lipofilia y la estabilidad metabólica del compuesto, influyendo en sus propiedades farmacocinéticas.

Comparación Con Compuestos Similares

Comparison with Similar Indole Derivatives

Structural and Substituent Variations

The following table summarizes key structural features of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole and related compounds:

Key Observations :

- Halogen Diversity: The target compound uniquely combines bromo and iodo substituents, which are rare in reported indoles. Most analogs feature single halogens (e.g., Br or I) paired with non-halogen groups (e.g., CF₃, imidazole) .

- Trifluoromethyl Group : The CF₃ group at position 6 is shared with 2-phenyl-6-(trifluoromethyl)-1H-indole , enhancing electron-withdrawing effects and metabolic stability compared to methoxy or hydrogen substituents.

- Positional Isomerism : The 5-bromo isomer (CAS 1420537-61-6) has similar molecular weight but distinct reactivity due to bromine placement .

Key Insights :

- The trifluoromethyl group may complicate synthesis due to steric and electronic effects, necessitating optimized catalysts (e.g., Au or Pd) .

- Heavy halogens (I, Br) increase molecular weight and may reduce solubility, requiring polar solvents like DMF or PEG-400 .

Calculated Properties

- This compound: LogP: Estimated >3.5 (due to Br, I, CF₃). Hydrogen Bond Donors: 1 (indole NH). Topological Polar Surface Area (TPSA): ~20 Ų, lower than analogs with polar triazole groups (e.g., 9c: TPSA ~60 Ų) .

Actividad Biológica

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The presence of bromine, iodine, and a trifluoromethyl group enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that halogenated indoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of halogen atoms in enhancing the binding affinity to bacterial targets, leading to increased efficacy against various pathogens.

| Compound | MIC (µg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| This compound | 64 | S. epidermidis | |

| Chloramphenicol | 30 | S. epidermidis | |

| Ciprofloxacin | 15 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation. The IC50 values for related compounds indicate promising activity:

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 0.48 (MCF-7) | MCF-7 (breast cancer) | |

| Prodigiosin | 1.93 (MCF-7) | MCF-7 (breast cancer) | |

| Doxorubicin | 0.12 (A549) | A549 (lung cancer) |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by increasing caspase activity, suggesting a mechanism for its anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated indoles is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The structural characteristics of this compound may enhance its binding affinity to COX enzymes, thereby reducing inflammation.

Case Studies

Several case studies have reported on the biological activity of compounds structurally similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that the introduction of halogen atoms significantly improved the antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Mechanism : Research involving similar indole derivatives indicated that these compounds could effectively arrest cell proliferation at the G1 phase and trigger apoptosis in various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the indole scaffold. For example, bromination and iodination steps may employ CuI or other transition metal catalysts in solvents like DMF or PEG-400, as seen in analogous indole syntheses . Purification often involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. NMR (1H, 13C, 19F) and LC-MS are critical for verifying structural integrity and purity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in halogenated indoles?

- Methodological Answer : 1H NMR can identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to halogens show deshielding). 19F NMR confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, in related compounds, 13C NMR distinguishes between bromine and iodine substitution via distinct carbon chemical shifts .

Q. What crystallographic tools are suitable for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 is ideal. SHELXL refines heavy atoms (Br, I) effectively due to its robust handling of anomalous scattering . For accurate thermal parameter modeling, high-resolution data (≤1.0 Å) is recommended. Hydrogen bonding networks (e.g., N–H⋯O) can be analyzed to understand packing motifs .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., electrophilic substitution vs. radical mechanisms) affect halogenation regioselectivity?

- Methodological Answer : Regioselectivity in bromo/iodo-substituted indoles depends on directing groups (e.g., trifluoromethyl acts as a meta-director). Computational studies (DFT) can map electron density to predict reactive sites. Experimentally, controlled radical initiation (e.g., AIBN) vs. electrophilic agents (e.g., NBS) can be compared to optimize yields. Conflicting data may arise from solvent polarity or temperature effects, requiring kinetic monitoring .

Q. How can contradictory NMR and X-ray data be reconciled for halogenated indoles?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures). Variable-temperature NMR can detect conformational changes. For example, if X-ray shows a planar indole ring but NMR suggests puckering, molecular dynamics simulations (MD) can model flexibility. SHELX refinement parameters (e.g., ADPs) should be cross-validated with spectroscopic data .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for oxidative addition (e.g., Pd(0) interacting with C–Br vs. C–I bonds). Frontier molecular orbital analysis identifies nucleophilic/electrophilic sites. Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3 vs. CsF) to optimize coupling efficiency. The trifluoromethyl group’s electron-withdrawing effect may slow transmetallation, requiring higher temperatures .

Q. What in vitro assays are suitable for probing its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Target-specific assays (e.g., kinase inhibition) should use fluorogenic substrates or TR-FRET. For cytotoxicity, employ MTT or CellTiter-Glo® assays. Structure-activity relationships (SAR) can be built by comparing analogs (e.g., replacing Br with Cl). Molecular docking (AutoDock Vina) models interactions with binding pockets, guided by the compound’s lipophilicity (LogP ≈ 3.5 predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.